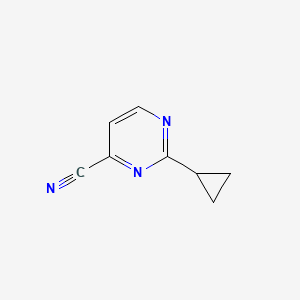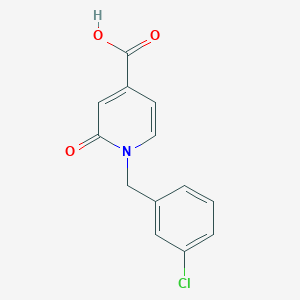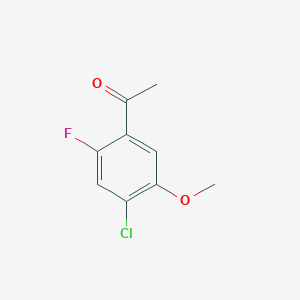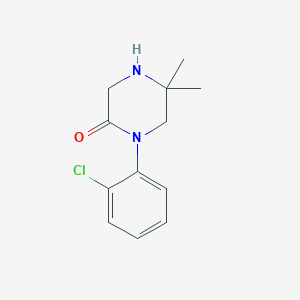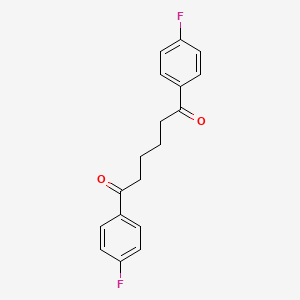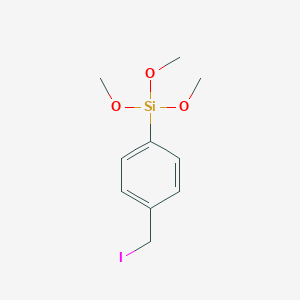
(4-(Iodomethyl)phenyl)trimethoxysilane
概要
説明
4-(Iodomethyl)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with an iodomethyl group and a trimethoxysilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)phenylsilane typically involves the reaction of 4-(iodomethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-(Iodomethyl)phenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodomethyl group in 4-(Iodomethyl)phenylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Hydrolysis: The trimethoxysilane moiety can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds, which are useful in the formation of polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in the presence of a catalytic amount of acid or base to facilitate the reaction.
Condensation Conditions: Condensation reactions may require heating and the removal of water to drive the reaction to completion.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyltrimethoxysilanes can be obtained.
Hydrolysis Products: Silanols and methanol are the primary products of hydrolysis.
Condensation Products: Polymeric siloxanes are formed through condensation reactions.
科学的研究の応用
Chemistry:
Surface Modification: 4-(Iodomethyl)phenylsilane is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions and the development of diagnostic tools.
Drug Delivery: Its ability to form stable siloxane bonds makes it useful in the design of drug delivery systems that require controlled release and stability.
Industry:
Coatings and Adhesives: 4-(Iodomethyl)phenylsilane is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Science: It is employed in the synthesis of functional polymers with tailored properties for specific applications.
作用機序
The mechanism of action of 4-(Iodomethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions The hydrolysis of the trimethoxysilane moiety produces silanol groups, which can further condense to form siloxane bonds These reactions are crucial for its applications in surface modification and polymer synthesis
類似化合物との比較
Trimethoxyphenylsilane: Similar to 4-(Iodomethyl)phenylsilane but lacks the iodomethyl group, making it less reactive in nucleophilic substitution reactions.
Triethoxyphenylsilane: Contains ethoxy groups instead of methoxy groups, which can affect the hydrolysis and condensation rates.
Trimethoxy(2-phenylethyl)silane: Features a phenylethyl group instead of a phenyl group, altering its reactivity and applications.
Uniqueness: The presence of the iodomethyl group in 4-(Iodomethyl)phenylsilane provides unique reactivity, allowing for selective functionalization through nucleophilic substitution. This makes it a valuable compound for applications requiring specific modifications and functional group introductions.
特性
CAS番号 |
83594-96-1 |
|---|---|
分子式 |
C10H15IO3Si |
分子量 |
338.21 g/mol |
IUPAC名 |
[4-(iodomethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H15IO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 |
InChIキー |
QSTDYFRJMHVDDK-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=C(C=C1)CI)(OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)

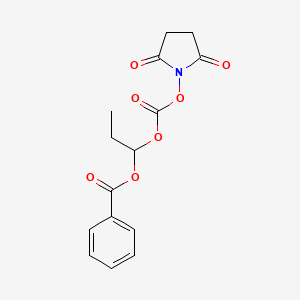
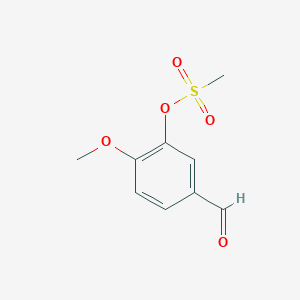

![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)
![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)
